molecular formula C34H36N6O6S2Sr B14752990 (S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt

(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt

Cat. No.: B14752990
M. Wt: 776.4 g/mol
InChI Key: FEVPVZSYBDUVGY-UHFFFAOYSA-N
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Description

(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt is a chemical compound that belongs to the class of benzimidazole derivativesIt is structurally related to omeprazole, a well-known proton pump inhibitor used in the treatment of gastric acid-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt involves several steps. One common method involves the reaction of 5-methoxy-2-mercaptobenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methanol in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the sulfinyl intermediate. This intermediate is then reacted with strontium salts to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a proton pump inhibitor for the treatment of gastric acid-related disorders.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt involves the inhibition of the proton pump (H+/K+ ATPase) in the stomach lining. This inhibition reduces the production of gastric acid, making it effective in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound binds to the proton pump and prevents the exchange of hydrogen and potassium ions, thereby reducing acid secretion .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A widely used proton pump inhibitor with a similar structure.

    Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt is unique due to its strontium salt form, which may offer distinct pharmacological properties and potential benefits in terms of bioavailability and stability compared to other proton pump inhibitors.

Properties

Molecular Formula

C34H36N6O6S2Sr

Molecular Weight

776.4 g/mol

IUPAC Name

strontium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2

InChI Key

FEVPVZSYBDUVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Sr+2]

Origin of Product

United States

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